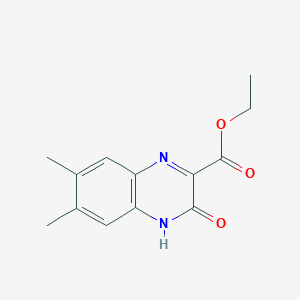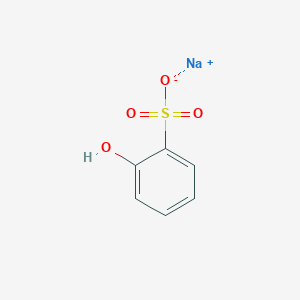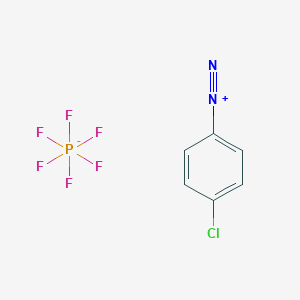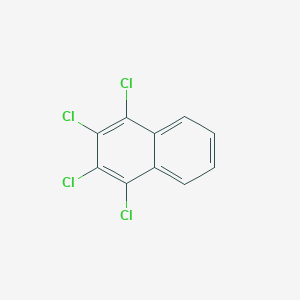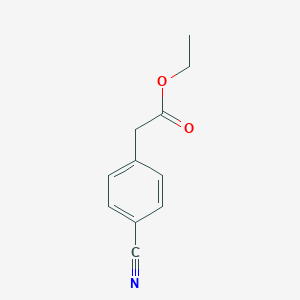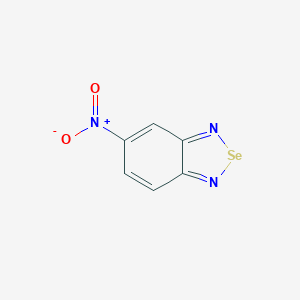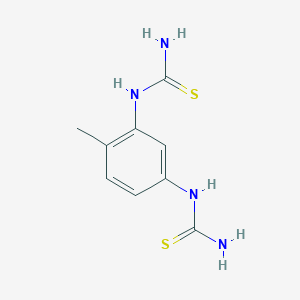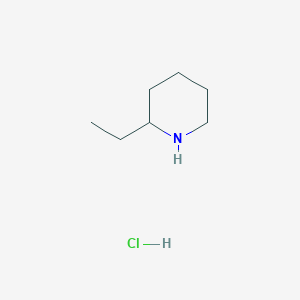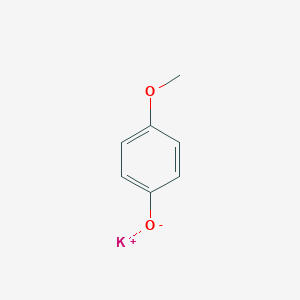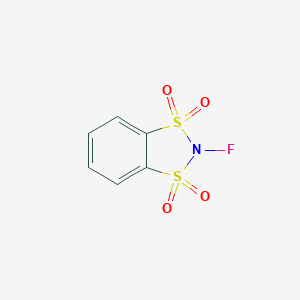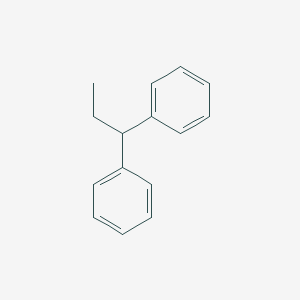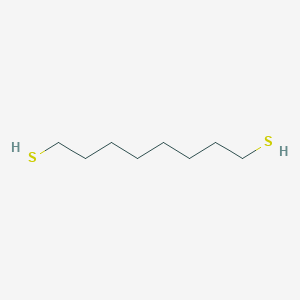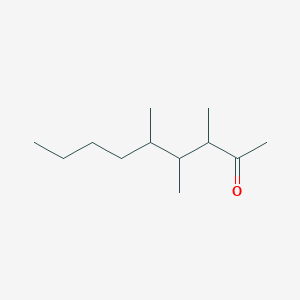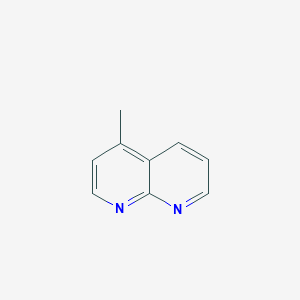
4-Methyl-1,8-naphthyridine
Overview
Description
4-Methyl-1,8-naphthyridine (4-M1N) is a synthetic compound derived from 1,8-naphthyridine. It is a heterocyclic aromatic compound, which is a type of organic compound that contains a ring of atoms with at least one atom of a different element. 4-M1N is an important synthetic intermediate and has been used in a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as drugs, and in the study of biochemical and physiological effects.
Scientific Research Applications
Mass Spectra Studies : 4-Methyl-1,8-naphthyridine and its derivatives have been examined for their mass spectra. Such studies provide valuable insights into the fragmentation modes and structural elucidation of these compounds, which is critical in various fields of chemistry and pharmacology (Paudler & Kress, 1967).
Methylamination Reactions : The compound has been used in methylamination reactions with liquid methylamine and potassium permanganate. This process leads to the formation of 4-methylamino-substituted nitro compounds, which have implications in synthetic chemistry and potentially in drug development (Woźniak, Grzegożek & Suryło, 1997).
Pharmaceutical Applications : this compound derivatives have been synthesized for pharmaceutical use, particularly as 3-substituted 1,8-naphthyridine-2,4-diones. These compounds have important applications due to their pharmacological properties (Delieza et al., 1997).
Antibacterial Activity : Certain derivatives of this compound have been studied for their antibacterial activity and potential inhibitory action against specific efflux pumps in multiresistant Staphylococcus aureus strains. This research is significant for developing new antibiotics and understanding resistance mechanisms (Oliveira-Tintino et al., 2020).
Electrochemical Properties : this compound has been used in the synthesis of ruthenium (II) complexes to study their electrochemical properties. These properties are crucial in various applications such as catalysis, energy storage, and sensors (Koizumi, Tomon & Tanaka, 2005).
Optical Properties : Derivatives of this compound have been synthesized and studied for their red-fluorescence emissions and two-photon absorptions. These optical properties have potential applications in imaging, sensing, and photodynamic therapy (Li et al., 2012).
Mechanism of Action
Target of Action
4-Methyl-1,8-naphthyridine is a synthetic 1,8-naphthyridine antimicrobial agent . It is an inhibitor of the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.
Mode of Action
The compound interacts with its target, the A subunit of bacterial DNA gyrase, and inhibits its function . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacterial cells are unable to replicate their DNA, leading to the cessation of cell division and eventually cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth and proliferation .
Pharmacokinetics
As a synthetic 1,8-naphthyridine antimicrobial agent, it is expected to have similar pharmacokinetic properties to other compounds in this class . These properties can include good oral absorption, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, the compound disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the death of the bacterial cells and the resolution of the bacterial infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Safety and Hazards
Future Directions
The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .
Properties
IUPAC Name |
4-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZCKWHNSKEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343297 | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-17-1 | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?
A1: While the provided research doesn't directly investigate biological applications, this compound's structure holds promise. Research highlights that substituting this compound with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].
Q2: How does the structure of this compound lend itself to forming complexes with metals?
A2: this compound possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(this compound)dicopper, using this compound as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.
Q3: What are the limitations of the available research in understanding the broader applications of this compound?
A3: The available research primarily focuses on the synthesis and basic characterization of this compound and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


